methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
Properties
Molecular Formula |
C7H7F3N2O2 |
|---|---|
Molecular Weight |
208.14 g/mol |
IUPAC Name |
methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H7F3N2O2/c1-3-4(6(13)14-2)5(12-11-3)7(8,9)10/h1-2H3,(H,11,12) |
InChI Key |
HQQBHMGCKMNABI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Condensation of Fluorinated Diketones with Methylhydrazine
The pyrazole ring is constructed via [3+2] cycloaddition between 1,3-diketones and methylhydrazine. For methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, the precursor 3-dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione (Fig. 1) is synthesized by condensing trifluoroacetyl chloride with dimethylamino vinyl methyl ketone. This intermediate reacts with methylhydrazine in dichloromethane at −20°C to form 3-trifluoromethyl-1-methyl-4-acetylpyrazole (yield: 90%, purity: >95% by GC).
Key Conditions
-
Temperature : −25°C to −20°C (prevents side reactions)
-
Solvent : Dichloromethane (enhances intermediate stability)
-
Methylhydrazine Concentration : 40% aqueous solution (optimizes cyclization efficiency).
Oxidation of Acetyl to Carboxylic Acid
Alkali-Mediated Oxidation
The acetyl group at position 4 is oxidized to a carboxylic acid using alkaline hydrogen peroxide. In the patent example, 3-trifluoromethyl-1-methyl-4-acetylpyrazole is treated with NaOH (2 M) and H₂O₂ (30%) at 60°C for 6 hours, followed by acidification with HCl to pH 1–2. This yields 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 113100-53-1) with 96% yield.
Reaction Mechanism
-
Nucleophilic Attack : Hydroxide ion deprotonates the acetyl group, forming an enolate.
-
Peroxide Oxidation : H₂O₂ oxidizes the enolate to a carboxylate.
-
Acidification : HCl protonates the carboxylate to the free acid.
Esterification of Carboxylic Acid
Fischer Esterification
The carboxylic acid is esterified with methanol using sulfuric acid as a catalyst. A mixture of 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (84 g, 0.4 mol), methanol (200 mL), and H₂SO₄ (5 mL) is refluxed for 12 hours. The crude product is purified via recrystallization (ethanol/water), yielding This compound (purity: 98%, yield: 89%).
Alternative Method : Acid Chloride Intermediate
A study synthesizing analogous pyrazole esters converts the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with methanol. This method achieves 92% yield but requires strict moisture control.
Industrial-Scale Optimization
Continuous Flow Reactors
Industrial production employs continuous flow systems to enhance reproducibility. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Residence Time | 15–20 min | Prevents decomposition |
| Temperature | −20°C ± 2°C | Controls exothermicity |
| Methylhydrazine Feed Rate | 0.5 L/min | Maintains stoichiometry |
Waste Management : Dichloromethane is recycled via distillation (recovery rate: 85%), reducing environmental impact.
Analytical Validation
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 3.92 (s, 3H, COOCH₃), 2.48 (s, 3H, CH₃), 7.82 (s, 1H, pyrazole-H).
-
HPLC : Retention time = 4.2 min (C18 column, 70:30 H₂O:MeCN).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Alkali Oxidation | 89 | 98 | 120 |
| Acid Chloride Route | 92 | 97 | 140 |
The alkali-mediated route is preferred for industrial scaling due to lower solvent costs and simpler purification.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Synthetic Methods
The synthesis of methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves several methodologies, primarily focusing on regioselective approaches that yield high purity and selectivity.
Regioselective Synthesis
A notable method involves the acylation of hydrazines with methyl malonyl chloride followed by cyclization to form the pyrazole structure. This approach has been optimized to enhance yields and reduce by-products, making it suitable for large-scale production .
Functionalization
Functionalization strategies include introducing various substituents at the 4th position of the pyrazole ring through lithiation techniques and subsequent reactions with electrophiles . The ability to modify the compound selectively allows for the development of derivatives with tailored biological activities.
Biological Activities
This compound exhibits a range of biological activities, particularly as an inhibitor in various enzymatic pathways.
Antimicrobial Properties
Research indicates that derivatives of this compound show promising antimicrobial activity. For instance, specific analogs were tested against Plasmodium falciparum dihydroorotate dehydrogenase, demonstrating inhibition rates comparable to known inhibitors .
Antiviral Activity
The compound has also been studied for its potential as a non-nucleoside inhibitor of viral RNA-dependent RNA polymerases, particularly in the context of measles virus management . Structure-activity relationship studies highlight that modifications to the trifluoromethyl group significantly influence antiviral potency.
Agrochemical Applications
In agrochemistry, this compound serves as an intermediate in the synthesis of herbicides such as pyroxasulfone. This application underscores its importance in developing environmentally friendly agricultural chemicals .
Case Study: Synthesis and Inhibition Studies
A study detailed the synthesis of various methyl pyrazole derivatives and their evaluation against PfDHODH. The findings revealed that certain compounds exhibited up to 30% inhibition, showcasing their potential as therapeutic agents .
| Compound | Inhibition (%) | Methodology |
|---|---|---|
| 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate | 30% | Two-step synthesis |
| 1-(2,4,6-trichlorophenyl)-3-hydroxy-1H-pyrazole-4-carboxylate | 30% | Acyclic precursor method |
Case Study: Antiviral Efficacy
In another investigation, a series of pyrazole derivatives were screened for their ability to inhibit measles virus replication. The results indicated that specific structural modifications enhanced antiviral activity significantly .
| Compound | EC50 (μM) | CC50 (μM) |
|---|---|---|
| Compound A | 2.0 | >75 |
| Compound B | 2.8 | >75 |
Mechanism of Action
The mechanism of action of methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences Among Pyrazole Derivatives
Key Observations:
Ester Group Influence :
- Methyl esters (COOCH₃) are less bulky and more hydrolytically labile than ethyl esters (COOCH₂CH₃), favoring faster metabolic degradation in drug design .
- Ethyl esters, as in Ethyl 1-methyl-3-CF₃-1H-pyrazole-4-carboxylate, are preferred for prolonged stability in storage .
Substituent Effects: The CF₃ group at position 3 (vs. NH₂ or NHPh) increases electron-withdrawing effects, reducing nucleophilic attack on the pyrazole ring . A 5-methyl group (vs.
Comparison with Analogues:
- Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate () uses Suzuki-Miyaura coupling for aryl group introduction, highlighting the versatility of pyrazole carboxylates in diversification.
Physicochemical and Spectroscopic Properties
Table 2: NMR Chemical Shifts (δ, ppm)
Biological Activity
Methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS No. 61859-96-9) is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, and applications, supported by relevant data and case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C6H5F3N2O2 |
| Molecular Weight | 194.11 g/mol |
| Boiling Point | Not available |
| InChI Key | QWSUIVAZSMPWAO-UHFFFAOYSA-N |
| H-bond Acceptors | 6 |
| H-bond Donors | 1 |
1. Herbicidal Activity
Research has demonstrated that compounds containing the trifluoromethyl group exhibit enhanced herbicidal activity. For instance, a study on novel pyrazole derivatives indicated that those with a trifluoromethyl substitution at the 3-position showed improved efficacy against various weeds. The herbicidal activity was notably influenced by substituents at the N-position of the carbamoyl group, with certain configurations yielding optimal results for crop safety and effectiveness at low application rates .
2. Pharmacological Potential
The trifluoromethyl group in this compound is associated with increased potency in various biological assays. For example, it has been shown to enhance the inhibitory effects on certain enzymes, including those involved in cancer pathways. A review of FDA-approved drugs containing trifluoromethyl groups highlighted their role in improving drug efficacy and selectivity .
Case Study 1: Synthesis and Efficacy Testing
A series of pyrazole derivatives were synthesized to evaluate their herbicidal properties. Among them, this compound was tested against common agricultural weeds. The results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential as an effective herbicide .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted to assess how modifications to the pyrazole ring affect biological activity. The inclusion of the trifluoromethyl group was found to enhance binding affinity to target enzymes by promoting favorable interactions within the active site, leading to improved inhibition rates .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One efficient method includes:
- Formation of Pyrazole Ring : Methyl hydrazine is reacted with appropriate carbonyl compounds under acidic conditions.
- Introduction of Trifluoromethyl Group : Trifluoroacetic anhydride can be used to introduce the trifluoromethyl moiety.
- Carboxylation : The final step involves carboxylation at the 4-position using carbon dioxide under pressure.
Q & A
Q. What are the common synthetic routes for preparing methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate?
The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives, followed by esterification. Optimization of reaction parameters (temperature: 60–80°C, polar aprotic solvents like DMF, and 12–24 hours reaction time) is critical for achieving yields >70%. Purification via column chromatography or preparative HPLC ensures >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and molecular structure.
- FTIR to identify ester (C=O) and trifluoromethyl (C-F) groups.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve crystal packing and hydrogen-bonding interactions .
Q. How should researchers handle and store this compound to ensure stability?
Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at -20°C. Use anhydrous solvents and glove boxes during handling to prevent hydrolysis. Periodic purity checks via HPLC are recommended .
Advanced Research Questions
Q. What strategies can mitigate low yields during synthesis of trifluoromethyl-substituted pyrazoles?
Low yields often arise from steric hindrance or electron-withdrawing effects of the trifluoromethyl group. Solutions include:
- Using excess reagents (1.2–1.5 equivalents).
- Microwave-assisted synthesis to reduce reaction time.
- Solvent optimization (e.g., DMSO for high boiling points).
- Post-reaction pH adjustment during extraction to isolate the product efficiently .
Q. How can computational methods predict the compound’s reactivity in different solvents?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) optimize molecular geometry and calculate solvation energies. Molecular dynamics simulations assess conformational stability, while COSMO-RS models predict solubility based on solvent dielectric constants .
Q. How should researchers address contradictions in reported biological activities of similar pyrazole derivatives?
Contradictions may stem from assay variability or structural nuances. Strategies include:
Q. What analytical methods are recommended for quantifying impurities in synthesized batches?
- Reverse-phase HPLC with a C18 column and UV detection (254 nm) using a water/acetonitrile gradient.
- GC-MS for volatile byproducts.
- ICP-MS for trace metal analysis. Method validation should follow ICH guidelines, with calibration against certified reference standards .
Methodological Tables
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps reduce reaction time but risk decomposition |
| Solvent | DMF or DMSO | Polar aprotic solvents enhance solubility of intermediates |
| Reaction Time | 12–24 hours | Longer durations improve conversion but may form side-products |
Q. Table 2: Computational Tools for Molecular Analysis
| Tool | Application | Reference |
|---|---|---|
| Gaussian (DFT) | Geometry optimization, solvation energies | |
| AutoDock Vina | Protein-ligand docking studies | |
| COSMO-RS | Solubility and solvent compatibility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
